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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962 Get Quote

This guide provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting and frequently asked questions to improve the efficiency of

labeling biomolecules with ATTO 390 NHS-ester.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 390 NHS-ester?

ATTO 390 is a fluorescent label with a coumarin structure characterized by a high fluorescence

quantum yield, a large Stokes shift, and good photostability.[1][2] The N-hydroxysuccinimide

(NHS) ester is an amine-reactive functional group that enables the dye to be covalently

attached to primary amines (-NH₂) on biomolecules like proteins, antibodies, and amino-

modified oligonucleotides.[3][4][5] This reaction forms a stable amide bond.[3][5]

Q2: What is the optimal pH for the labeling reaction?

The optimal pH for labeling with NHS esters is between 8.0 and 9.0, with a pH of 8.3–8.5 being

ideal.[6][7][8][9][10] In this range, the target primary amines (e.g., on lysine residues) are

sufficiently deprotonated and nucleophilic, which is necessary for the reaction to proceed

efficiently.[9][10][11] At lower pH values, the amines are protonated and unreactive, while at pH

levels significantly above 9.0, the hydrolysis of the NHS ester itself accelerates dramatically,

reducing the amount of active dye available to label the target molecule.[3][7][8][9]

Q3: Which buffers should I use for the labeling reaction?
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It is critical to use a buffer that is free of primary amines.[1][3] Buffers such as Tris (TBS) or

glycine are incompatible because they will compete with the target molecule for reaction with

the dye.[3][7]

Recommended buffers include:

0.1 M Sodium Bicarbonate[1][6]

0.1 M Phosphate buffer (e.g., PBS)[6][8]

HEPES or Borate buffers[3]

If your protein is in an incompatible buffer like Tris, it must be exchanged into a suitable buffer

via dialysis or gel filtration before starting the labeling reaction.[1]

Q4: How should I prepare and store the ATTO 390 NHS-ester stock solution?

ATTO 390 NHS-ester is sensitive to moisture and should be stored at -20°C, protected from

light.[1][2] For labeling, the dye should be dissolved in an anhydrous, amine-free organic

solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1]

[2][10] Aqueous solutions of the NHS ester are not stable and should be used right away, as

the ester group will hydrolyze in the presence of water.[6][10]

Q5: What is the "Degree of Labeling" (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average

number of dye molecules conjugated to each protein molecule.[12][13] It is a critical parameter

for ensuring experimental reproducibility.[14]

Low DOL (<0.5): Indicates under-labeling, which can lead to a poor signal-to-noise ratio.[12]

Optimal DOL (0.5-1.0 for many applications, 2-10 for antibodies): Provides a good balance of

signal and functionality.[12][15]

High DOL (>1 for most proteins, >10 for antibodies): Can lead to fluorescence quenching

(reduced signal) and may negatively affect the protein's biological activity or solubility.[12][13]

[16]
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Problem Possible Cause(s) Recommended Solution(s)

Low Degree of Labeling (DOL)

/ Low Labeling Efficiency

Incorrect Buffer pH: The pH is

too low (<7.5), leaving primary

amines protonated and

unreactive.[7][8]

Verify the reaction buffer pH is

within the optimal range of 8.3-

8.5.[7][9] Use a calibrated pH

meter.

Incompatible Buffer: The buffer

contains primary amines (e.g.,

Tris, glycine) that compete with

the target molecule.[3][7]

Exchange the protein into an

amine-free buffer like PBS or

sodium bicarbonate before

labeling.[1]

Hydrolyzed/Inactive Dye: The

ATTO 390 NHS-ester was

exposed to moisture during

storage or the stock solution

was prepared in a non-

anhydrous solvent.[7][10]

Always use a fresh aliquot of

dye stored desiccated at

-20°C. Prepare the dye stock

solution in fresh, anhydrous-

grade DMSO or DMF

immediately before use.[1][2]

[7]

Insufficient Dye Concentration:

The molar ratio of dye to

protein is too low.[7]

Increase the molar excess of

the dye in the reaction. Start

with a 10-fold molar excess

and optimize by testing higher

ratios (e.g., 15:1 or 20:1).[7]

For antibodies, a higher

excess (e.g., 4:1 to 15:1) may

be required.[1]

Low Protein Concentration:

The concentration of the target

protein is too low, which

decreases reaction efficiency.

[1]

Increase the protein

concentration. A concentration

of at least 2 mg/mL is

recommended for efficient

labeling.[1]

Precipitation of Protein

During/After Labeling

Over-labeling: A very high

degree of labeling can alter the

protein's solubility, causing it to

precipitate.[13]

Reduce the dye-to-protein

molar ratio in the reaction.

Perform a titration to find the

optimal ratio that provides
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sufficient labeling without

causing precipitation.

High Organic Solvent

Concentration: The final

concentration of DMSO or

DMF from the dye stock

solution is too high for the

protein to remain soluble.

Keep the volume of the added

dye stock solution to a

minimum, typically less than

10% of the total reaction

volume.[3]

Weak or No Fluorescence

Signal Despite Acceptable

DOL

Fluorescence Quenching: The

DOL is too high, causing self-

quenching where adjacent dye

molecules absorb each other's

emissions.[13][16]

Reduce the dye-to-protein

molar ratio to achieve a lower

DOL.[7]

Environmental Sensitivity: The

dye's fluorescence is

quenched by its

microenvironment on the

protein surface (e.g., proximity

to tryptophan residues).[16]

This is an intrinsic property of

the protein-dye conjugate.

While difficult to change,

sometimes altering the labeling

ratio can shift dye attachment

to less quenching sites.

Incorrect Measurement: The

excitation or emission

wavelengths used for

measurement are incorrect for

ATTO 390.

Use the correct spectral

properties for ATTO 390:

Excitation Max ~390 nm,

Emission Max ~476-479 nm.[1]

[17]

Experimental Protocols & Data
Key Parameters for ATTO 390 Labeling
The following table summarizes critical quantitative data for planning your experiment.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://www.thermofisher.com/ru/ru/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://www.benchchem.com/pdf/Troubleshooting_low_labeling_efficiency_with_3_Aminocoumarin.pdf
https://www.thermofisher.com/ru/ru/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://app.fluorofinder.com/dyes/1416-atto-390-ex-max-390-nm-em-max-479-nm
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Value Notes

Reaction pH 8.3 - 8.5
Balances amine reactivity with

NHS-ester stability.[6][7][9]

Reaction Buffer
0.1 M Sodium Bicarbonate or

PBS

Must be free of primary

amines.[1][3][6]

Protein Concentration ≥ 2 mg/mL
Lower concentrations reduce

labeling efficiency.[1]

Dye:Protein Molar Ratio
5:1 to 20:1 (molar excess of

dye)

Highly protein-dependent.

Optimization is recommended.

For antibodies, ratios of 4:1 to

15:1 are common.[1][7]

Reaction Time 30 - 60 minutes
Can be extended up to 4

hours.[1][3]

Reaction Temperature Room Temperature

Reactions can also be

performed at 4°C, but may

require longer incubation

times.[3]

Dye Stock Solvent Anhydrous DMSO or DMF
Must be high quality and free

of water and amines.[1][2][6]

Protocol 1: Labeling a Protein with ATTO 390 NHS-Ester
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

Buffer Exchange (if necessary): Ensure the antibody is in an amine-free buffer (e.g., 0.1 M

sodium bicarbonate, pH 8.3). If not, perform dialysis or use a desalting column. Adjust the

final protein concentration to at least 2 mg/mL.[1]

Prepare Dye Stock Solution: Briefly centrifuge the vial of ATTO 390 NHS-ester to collect the

powder. Immediately before use, dissolve 1 mg of the dye in 100 µL of anhydrous DMSO to

make a stock solution.[1][2] This solution should not be stored for long periods.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.benchchem.com/pdf/Troubleshooting_low_labeling_efficiency_with_3_Aminocoumarin.pdf
https://www.benchchem.com/pdf/Optimizing_BDP_TR_NHS_Ester_Labeling_Reactions_A_Detailed_Guide.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.benchchem.com/pdf/Troubleshooting_low_labeling_efficiency_with_3_Aminocoumarin.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20390.pdf
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20390.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate Molar Ratio: Determine the moles of antibody and dye needed. For a 10:1 molar

ratio for 1 mg of IgG:

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

Moles of Dye needed = 6.67 nmol * 10 = 66.7 nmol

Initiate the Reaction: Add the calculated volume of the ATTO 390 stock solution to the

protein solution while gently stirring.[10]

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from

light.[1]

Purification: Separate the labeled protein from the unreacted free dye. This is crucial for

accurate DOL determination.[13][15] A gel filtration column (e.g., Sephadex G-25) is a

common and effective method.[10] The first colored band to elute is the labeled protein.[10]

Protocol 2: Calculating the Degree of Labeling (DOL)
After purification, the DOL can be determined using a UV-Vis spectrophotometer.[12]

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm

(A₂₈₀) and at the absorbance maximum for ATTO 390, which is ~390 nm (A₃₉₀).[1][12]

Gather Required Constants:

Molar extinction coefficient of ATTO 390 (ε_dye) at 390 nm = 24,000 M⁻¹cm⁻¹[1][18]

Molar extinction coefficient of your protein (ε_prot) at 280 nm (e.g., for IgG, ~210,000

M⁻¹cm⁻¹)

Correction Factor (CF₂₈₀) for ATTO 390 at 280 nm = 0.09[1] (This accounts for the dye's

absorbance at 280 nm).

Calculate Concentrations:

Corrected A₂₈₀: A₂₈₀_corr = A₂₈₀ - (A₃₉₀ * CF₂₈₀)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://www.aatbio.com/resources/application-notes/how-to-determine-the-degree-of-labeling
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://support.nanotempertech.com/hc/en-us/articles/36123388636049-Degree-of-labeling-DOL
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://support.nanotempertech.com/hc/en-us/articles/36123388636049-Degree-of-labeling-DOL
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.stressmarq.com/wp-content/uploads/ATTO-390-Fluorescent-Conjugate.pdf
https://www.benchchem.com/product/b12058962?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molar concentration of Protein: [Protein] = A₂₈₀_corr / ε_prot

Molar concentration of Dye: [Dye] = A₃₉₀ / ε_dye

Calculate DOL:

DOL = [Dye] / [Protein]

Visual Guides
ATTO 390 Labeling Workflow
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ATTO 390 labeling and purification workflow.
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Factors Influencing Labeling Efficiency
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Key factors determining the success of the labeling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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